molecular formula C27H41N3O3 B11056976 3-{4-[2-(4-Ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{4-[2-(4-Ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11056976
M. Wt: 455.6 g/mol
InChI Key: JIRJJKJMIGSPJU-UHFFFAOYSA-N
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Description

3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes piperidine and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperidine and pyrrole components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrole derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Pyrrole: A five-membered ring containing one nitrogen atom.

    Dichloroaniline: An aniline derivative with two chlorine atoms.

Uniqueness

What sets 3-{4-[2-(4-ETHYLPIPERIDINO)ETHYL]PIPERIDINO}-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE apart is its unique combination of piperidine and pyrrole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H41N3O3

Molecular Weight

455.6 g/mol

IUPAC Name

3-[4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H41N3O3/c1-3-19-33-24-7-5-23(6-8-24)30-26(31)20-25(27(30)32)29-17-12-22(13-18-29)11-16-28-14-9-21(4-2)10-15-28/h5-8,21-22,25H,3-4,9-20H2,1-2H3

InChI Key

JIRJJKJMIGSPJU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCC(CC4)CC

Origin of Product

United States

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